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Compound of Interest

Compound Name: 2-Furoyltrifluoroacetone

Cat. No.: B1205112

Introduction

2-Furoyltrifluoroacetone (FTFA), systematically known as 4,4,4-trifluoro-1-(furan-2-yl)butane-
1,3-dione, is a fluorinated [3-diketone that serves as a crucial building block in various scientific
domains.[1] Its unique structure, featuring a furan ring, a flexible diketone linker, and an
electron-withdrawing trifluoromethyl group, imparts a range of valuable chemical properties.
This guide provides a comprehensive technical overview of the chemical structure of FTFA, its
physicochemical properties, key structural dynamics, and its applications, particularly for
professionals in research, materials science, and drug development. FTFA is utilized as a
ligand in the synthesis of luminescent lanthanide complexes for OLEDs and as a precursor for
heterocyclic compounds with potential as active pharmaceutical ingredients (APIs).[1]

Chemical Structure and Identification

The molecular framework of 2-Furoyltrifluoroacetone is characterized by a butane-1,3-dione
backbone. One terminus is substituted with a furan-2-yl group, while the other is capped by a
trifluoromethyl group. This asymmetric substitution is fundamental to its reactivity and chelating

properties.
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Identifier

Value

IUPAC Name

4,4 4-trifluoro-1-(furan-2-yl)butane-1,3-dione[2]
[3]

Common Synonyms

2-Furoyltrifluoroacetone (FTFA), 4,4,4-Trifluoro-
1-(2-furyl)-1,3-butanedione[1][2]

CAS Number

326-90-9[1][2]

Molecular Formula

CsHsF303[1][2]

SMILES String

C1=COC(=C1)C(=0)CC(=0)C(F)(F)F[3]

InChl Key

OWLPCALGCHDBCN-UHFFFAOYSA-NI[3]

Physicochemical Properties

The physical and chemical properties of FTFA are well-documented, reflecting its fluorinated

nature and potential for intermolecular interactions. The compound typically appears as a clear

yellow liquid or a low-melting solid, contingent on purity and ambient temperature.[2]

Property Value
Molecular Weight 206.12 g/mol [1][2][3]

Clear yellow liquid or White/Yellow to Orange
Appearance

powder/lump[2]
Melting Point 19-22 °C[1]
Boiling Point 203 °C (at 760 mmHg); 84 °C (at 10 mmHg)[1]
Density 1.391 g/mL (at 25 °C)[1]

Refractive Index

n20/D 1.528

Key Structural Feature: Keto-Enol Tautomerism

A defining characteristic of 3-diketones, including FTFA, is their existence as an equilibrium

mixture of keto and enol tautomers.[4][5] The enol form is stabilized through the formation of a
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conjugated system and a six-membered quasi-aromatic ring via intramolecular hydrogen
bonding. The potent electron-withdrawing effect of the trifluoromethyl group increases the
acidity of the adjacent methylene protons, generally favoring the enol form. This equilibrium is
dynamic and can be catalyzed by both acids and bases.[5][6]

Keto Tautomer Enol Tautomer

Acid or Base

4 4-trif|uoro-l—(furan-z-yl)butane-l,B-ﬁneg?%\éﬁi%ﬁﬂuoro-l-(furan-2-yl)-3-hydroxybut-2-e|

Click to download full resolution via product page

Diagram of the keto-enol tautomeric equilibrium in 2-Furoyltrifluoroacetone.

Experimental Protocols: Synthesis and
Characterization

FTFA is commonly synthesized via a Claisen condensation reaction. This involves the base-
catalyzed reaction between an ester (ethyl trifluoroacetate) and a ketone (2-acetylfuran). The
base, typically a strong alkoxide like sodium ethoxide, deprotonates the a-carbon of the ketone,

which then acts as a nucleophile.
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General Synthesis Workflow for FTFA
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Claisen condensation workflow for the synthesis of FTFA.

Protocol:

o Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer,
a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon).

e Reaction Initiation: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask,
followed by a strong base such as sodium ethoxide.

» Addition of Reagents: A solution of 2-acetylfuran (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in
the anhydrous solvent is added dropwise to the stirred base suspension at 0 °C.

e Reaction: The mixture is allowed to warm to room temperature and then refluxed for several
hours until TLC analysis indicates the consumption of the starting materials.

o Workup: The reaction is cooled in an ice bath and quenched by the slow addition of dilute
acid (e.g., 1M HCI) to neutralize the mixture.
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o Extraction and Purification: The organic layer is separated, and the aqueous layer is
extracted multiple times with an organic solvent. The combined organic extracts are washed
with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
pressure. The crude product is then purified, typically by vacuum distillation, to yield pure 2-
Furoyltrifluoroacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
o Objective: To confirm the molecular structure and assess the keto-enol tautomer ratio.

o Protocol: A sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCIz) in an NMR
tube. 1H, 13C, and *°F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400
MHz or higher).

o Expected H NMR Signals:
o Keto form: A singlet around 4.0 ppm for the -CH2- protons.

o Enol form: A singlet around 6.0-6.5 ppm for the vinyl proton (-CH=) and a broad singlet at
>10 ppm for the enolic hydroxyl proton (-OH).[7]

o Furan ring: Multiplets in the aromatic region (6.5-8.0 ppm).

o Expected °F NMR Signals: A singlet around -77 to -79 ppm (relative to CFCls) for the -CF3
group.[8][9]

Infrared (IR) Spectroscopy
o Objective: To identify key functional groups.

o Protocol: A thin film of the liquid sample is placed between two NaCl or KBr plates, or
analyzed using an ATR-FTIR spectrometer.

o Expected Absorption Bands:
o ~3100 cm~1 (broad): O-H stretch of the enol form.

o ~1700 cm~1: C=0 stretch of the keto form.
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o ~1600-1640 cm~*: C=0 and C=C stretching vibrations of the conjugated enol form and

furan ring.
Mass Spectrometry (MS)
e Objective: To determine the molecular weight and fragmentation pattern.

o Protocol: The sample is introduced into a mass spectrometer, often via a Gas
Chromatography (GC) inlet with an Electron lonization (El) source.

o Expected Results:
o Molecular lon: A peak at m/z = 206, corresponding to the molecular weight of FTFA.

o Key Fragments: Characteristic fragments corresponding to the loss of «CFs (m/z 137), the
furanoyl group (m/z 111), or other stable ions resulting from the cleavage of the dicarbonyl
unit.[10][11]

Applications in Drug Development and Materials
Science

The bifunctional nature of FTFA makes it a valuable precursor in synthetic chemistry. The 1,3-
diketone moiety readily reacts with binucleophilic reagents to form various heterocyclic
systems, which are privileged scaffolds in medicinal chemistry.[1] For instance, reaction with
hydrazine yields pyrazoles, while reaction with hydroxylamine produces isoxazoles, both of
which are investigated for anti-inflammatory and anticancer properties.[1]
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FTFA as a Precursor for Bioactive Heterocycles

2-Furoyltrifluoroacetone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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